molecular formula C33H60FeO6 B1584739 Iron;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 14876-47-2

Iron;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B1584739
CAS No.: 14876-47-2
M. Wt: 608.7 g/mol
InChI Key: WLITYJBILWOYFF-GECNZSFWSA-N
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Biochemical Analysis

Biochemical Properties

Iron;2,2,6,6-tetramethylheptane-3,5-dione plays a significant role in biochemical reactions due to its ability to act as a ligand and form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can form complexes with lanthanide ions, which are crucial in various biochemical processes . The nature of these interactions often involves the donation of electron pairs from the oxygen atoms of the ligand to the metal ion, stabilizing the complex and facilitating various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its interaction with metal ions can lead to changes in cellular redox states, impacting various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with the active sites of these enzymes. This binding can lead to conformational changes in the enzyme structure, affecting its activity and, consequently, the biochemical pathways it regulates . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways by providing essential metal ions for enzymatic reactions. At high doses, it may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a metal ion donor. It interacts with enzymes and cofactors involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating the availability of metal ions, it can influence the rate of metabolic reactions and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for different metal ions and the presence of specific transport mechanisms within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific organelles such as mitochondria, where it participates in metabolic processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of methyl pivalate with formamide . Another method involves the slow addition of 2-butanone to a refluxing tetrahydrofuran (THF) suspension of sodium hydride and methyl trimethylacetate, followed by refluxing for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key is maintaining the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, THF, and methyl trimethylacetate . The reactions often require refluxing and careful control of temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, it can form stable complexes with lanthanide ions and other metals .

Scientific Research Applications

2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoroacetylacetone
  • 1,3-Diphenyl-1,3-propanedione
  • 3,5-Heptanedione
  • Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
  • Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
  • 1,1,1-Trifluoro-2,4-pentanedione

Uniqueness

What sets 2,2,6,6-tetramethylheptane-3,5-dione apart is its stability and versatility as a ligand. It can form stable complexes with a wide range of metals, making it valuable in various chemical and industrial applications .

Properties

CAS No.

14876-47-2

Molecular Formula

C33H60FeO6

Molecular Weight

608.7 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron

InChI

InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-;

InChI Key

WLITYJBILWOYFF-GECNZSFWSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Fe]

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Fe]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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